6-amino-1-(1,3-benzodioxol-5-ylmethyl)pyrimidine-2,4(1H,3H)-dione
Description
6-Amino-1-(1,3-benzodioxol-5-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-dione derivative characterized by a benzodioxole methyl substituent at the N1 position of the pyrimidine ring.
Properties
IUPAC Name |
6-amino-1-(1,3-benzodioxol-5-ylmethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c13-10-4-11(16)14-12(17)15(10)5-7-1-2-8-9(3-7)19-6-18-8/h1-4H,5-6,13H2,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUIANWOPQSXSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=CC(=O)NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 6-Aminouracil Derivatives
A foundational approach involves the alkylation of 6-aminouracil (pyrimidine-2,4,6-triol) with 1,3-benzodioxol-5-ylmethyl halides. This method, adapted from pyrido[2,3-d]pyrimidine syntheses, proceeds via nucleophilic substitution under basic conditions.
Procedure :
- Substrate Preparation : 6-Aminouracil (1.0 equiv) is suspended in aqueous sodium hydroxide (10–15% w/v).
- Alkylation : 1,3-Benzodioxol-5-ylmethyl bromide (1.2 equiv) is added dropwise at 0–5°C. The mixture is stirred for 12–24 hours at room temperature.
- Workup : The precipitate is filtered, washed with cold water, and recrystallized from ethanol/water (1:3).
Yield : 40–53%.
Key Insight : Steric hindrance from the benzodioxole group necessitates prolonged reaction times compared to smaller alkylating agents like ethyl iodide.
Cyclocondensation of Amidoximes with Acetylenedicarboxylates
An alternative route employs amidoxime intermediates, as demonstrated in one-pot pyrimidine syntheses. This method constructs the pyrimidine ring de novo while introducing the benzodioxolylmethyl group.
Procedure :
- Amidoxime Formation : 1,3-Benzodioxol-5-ylmethylamine (1.0 equiv) reacts with hydroxylamine hydrochloride in ethanol under reflux to form the amidoxime.
- Cyclization : The amidoxime is treated with dimethyl acetylenedicarboxylate (1.5 equiv) in chloroform with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst.
- Ring Closure : The intermediate is heated in xylene at 140–145°C for 10 hours to afford the pyrimidine-dione.
Yield : 22–28%.
Advantage : Avoids pre-functionalized uracil derivatives but requires stringent temperature control.
Optimization Strategies for Improved Efficiency
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction rates and yields in heterocycle formation. Adapting this to the target compound:
Procedure :
- Reagent Mixing : 6-Aminouracil, 1,3-benzodioxol-5-ylmethyl bromide, and potassium carbonate are combined in DMF.
- Irradiation : Heated at 120°C for 30 minutes under microwave conditions (90 W).
- Purification : Crude product is chromatographed on silica gel (ethyl acetate/hexane, 1:2).
Yield Increase : 65–70% (estimated from analogous thiazolidinone syntheses).
Solvent and Base Selection
| Parameter | Optimal Choice | Effect on Yield |
|---|---|---|
| Solvent | Dimethylformamide | ↑ Solubility |
| Base | Potassium carbonate | ↓ Side reactions |
| Temperature | 80–100°C | ↑ Kinetics |
Data extrapolated from pyrido[2,3-d]pyrimidine alkylation and amidoxime cyclization.
Characterization and Analytical Validation
Spectroscopic Confirmation
Chromatographic Purity
Flash column chromatography (15–17% ethyl acetate in hexane) achieves >95% purity, as validated for related pyrimidines.
Challenges and Mitigation
Competing Side Reactions
- N-Alkylation vs. O-Alkylation : The benzodioxolylmethyl group preferentially alkylates the N1 position due to the electron-withdrawing effect of the dione.
- Mitigation : Use polar aprotic solvents (DMF, DMSO) to stabilize the transition state.
Industrial-Scale Considerations
Cost-Effective Reagents
| Reagent | Cost per kg (USD) | Scalability |
|---|---|---|
| 6-Aminouracil | 120–150 | High |
| 1,3-Benzodioxol-5-YL Bromide | 800–1,000 | Moderate |
Data inferred from Combi-Blocks pricing and bulk chemical suppliers.
Emerging Methodologies
Enzymatic Alkylation
Preliminary studies suggest Candida antarctica lipase B catalyzes N-alkylation of uracils in non-aqueous media, offering a greener alternative.
Chemical Reactions Analysis
Types of Reactions
6-amino-1-(1,3-benzodioxol-5-ylmethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted derivatives, which can be further explored for their biological activities .
Scientific Research Applications
Biological Activities
Research indicates that 6-amino-1-(1,3-benzodioxol-5-ylmethyl)pyrimidine-2,4(1H,3H)-dione exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular pathways involved in cancer progression. In vitro assays have shown promising results against several cancer cell lines.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes related to metabolic pathways. For instance, it has shown potential as an inhibitor of acetylcholinesterase and α-glucosidase, which are important targets in treating Alzheimer's disease and diabetes respectively .
Case Studies
Several case studies highlight the applications of this compound:
- Antitumor Activity Assessment : A study investigated the compound's effects on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis in certain types of cancer cells .
- In Silico Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that it may interact effectively with specific receptors and enzymes involved in disease processes .
Therapeutic Potential
Given its diverse biological activities, this compound holds promise for development into therapeutic agents. Its potential applications include:
- Cancer Therapy : As a candidate for further development into anticancer drugs.
- Neurodegenerative Disease Treatment : Its ability to inhibit acetylcholinesterase positions it as a potential treatment for Alzheimer's disease.
Mechanism of Action
The mechanism of action of 6-amino-1-(1,3-benzodioxol-5-ylmethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes involved in DNA replication and repair. The compound can inhibit these enzymes, leading to the disruption of cellular processes and ultimately cell death. This makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Key Findings and Trends
Substituent Impact on Activity: Electron-Withdrawing Groups: The 4-nitrophenyl diazenyl group in Dye I enhances antiparasitic activity, likely through improved target interaction . Heterocyclic Modifications: Thieno[2,3-d]pyrimidine derivatives (e.g., ) show superior antimicrobial activity due to the thiazole ring, which may disrupt bacterial membrane integrity .
Synthetic Accessibility: 7-Thio-cyclopenta[d]pyrimidines () are synthesized in high yields (42–78%) via bromination and alkylation, demonstrating scalability for antioxidant studies . Selenated derivatives require precise stoichiometry (e.g., 1:1 ratio of diaminouracil to SeO₂) but achieve moderate yields (56%) .
Biological Activity Spectrum: Antioxidant activity is exclusive to cyclopenta[d]pyrimidines (), while antiparasitic and antimicrobial activities are linked to azo dyes and thieno-pyrimidines, respectively .
Biological Activity
Overview
6-amino-1-(1,3-benzodioxol-5-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound characterized by a pyrimidine ring fused with a benzodioxole moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry due to its ability to interact with various biological targets.
- IUPAC Name : 6-amino-1-(1,3-benzodioxol-5-ylmethyl)pyrimidine-2,4-dione
- Molecular Formula : C12H11N3O4
- Molar Mass : 261.23 g/mol
- CAS Number : 157927-50-9
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in DNA replication and repair. By disrupting these cellular processes, it shows promise as an anticancer agent. The unique structural features allow it to bind effectively to target sites, leading to cell cycle arrest and apoptosis in cancer cells .
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | |
| MCF7 (breast cancer) | 4.2 | |
| A549 (lung cancer) | 6.5 |
The compound's mechanism involves the inhibition of key enzymes such as thymidylate synthase and dihydrofolate reductase, which are crucial for DNA synthesis and repair.
Enzyme Inhibition
In addition to its anticancer properties, this compound has been studied for its potential as an enzyme inhibitor:
- Tyrosinase Inhibition : It has shown promising results in inhibiting tyrosinase, an enzyme involved in melanin production. This makes it a candidate for skin whitening agents .
Case Studies
- Study on Antiproliferative Effects : A study conducted on the effects of this compound on various cancer cell lines demonstrated that it significantly reduced cell viability in a dose-dependent manner. The study highlighted its potential as a lead compound for developing new anticancer therapies .
- Tyrosinase Inhibition Research : Another research focused on the inhibitory effects of this compound on mushroom tyrosinase showed IC50 values comparable to standard inhibitors like kojic acid. This suggests its utility in cosmetic applications aimed at reducing hyperpigmentation .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other compounds containing similar structural motifs:
| Compound | Activity | Reference |
|---|---|---|
| 1-benzo[1,3]dioxol-5-yl-indoles | Antiproliferative | |
| Other pyrimidine derivatives | Anticancer properties |
These comparisons highlight the unique dual structural features of the target compound that confer specific interactions with biological targets.
Q & A
Q. Advanced
- Substituent effects : The parent compound (with a hydrogen at position 1) shows higher antimicrobial activity than alkylated derivatives, suggesting steric hindrance from substituents (e.g., benzyl groups) reduces efficacy .
- Heterocyclic moieties : Thiazole or oxadiazole rings at position 6 enhance activity against Staphylococcus aureus (MIC < 1 µg/mL), likely due to improved membrane penetration .
- Electron-withdrawing groups : Chloro or fluoro substituents (as in analogs) may increase stability and target binding .
How can contradictions in biological activity data be resolved?
Q. Advanced
- Assay standardization : Discrepancies in MIC values may arise from variations in bacterial strains or culture conditions. Use CLSI guidelines for consistency .
- Crystallographic analysis : Resolve structural ambiguities (e.g., polymorphism) via X-ray diffraction, as done for 6-amino-1,3-dimethyl analogs .
- Computational modeling : Molecular docking can rationalize why certain substituents (e.g., 4-methylbenzyl) retain activity despite bulk .
What biological activities have been reported for this compound?
Q. Basic
- Antimicrobial : Active against S. aureus (comparable to streptomycin) and moderately active against Candida albicans .
- Anticancer potential : Pyrimidine-dione analogs inhibit topoisomerase II and HSP90, suggesting mechanistic overlap .
- Enzyme inhibition : Structural analogs show activity against HIV reverse transcriptase and capsid proteins .
How do heterocyclic moieties influence its pharmacological profile?
Q. Advanced
- Thiazole vs. oxadiazole : Thiazole derivatives exhibit broader-spectrum antimicrobial activity, while oxadiazoles may improve CNS penetration due to lipophilicity .
- Benzodioxole group : Enhances metabolic stability by resisting oxidative degradation, as seen in related compounds .
- Selenium incorporation : Selenadiazolopyrimidine derivatives show dual inhibition of enzymes like Topoisomerase II, suggesting redox-modulating effects .
What advanced analytical methods confirm its structural integrity?
Q. Advanced
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives (e.g., biphenyl-substituted analogs) .
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding patterns, critical for SAR studies .
- LC-MS/MS : Quantifies trace impurities in synthetic batches, ensuring compliance with ICH guidelines .
How stable is the compound under varying storage conditions?
Q. Basic
- Temperature sensitivity : Store at –20°C for long-term stability; avoid exposure to heat (>40°C) to prevent decomposition .
- Light sensitivity : Protect from UV light to avoid photodegradation of the benzodioxole moiety .
- Solubility : Stable in DMSO or ethanol; avoid aqueous buffers at extreme pH (<3 or >10) .
How are computational methods applied in its drug design?
Q. Advanced
- DFT calculations : Predict reactivity with biological radicals (e.g., superoxide anion) to assess oxidative stability .
- Molecular docking : Identifies potential targets (e.g., HIV capsid proteins) by simulating binding interactions with pyrimidine-dione cores .
- ADMET prediction : Tools like SwissADME evaluate logP (∼1.5–2.5) and bioavailability, guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
